molecular formula C14H14BrNO B7871475 5-Bromo-2-(2-isopropylphenoxy)pyridine

5-Bromo-2-(2-isopropylphenoxy)pyridine

Cat. No.: B7871475
M. Wt: 292.17 g/mol
InChI Key: AKEFEDZZYCGDEB-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-isopropylphenoxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a 2-isopropylphenoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-isopropylphenoxy)pyridine can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. The general procedure involves the reaction of 5-bromo-2-chloropyridine with 2-isopropylphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-isopropylphenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(2-isopropylphenoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-isopropylphenoxy)pyridine depends on its application:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-bromo-2-(2-propan-2-ylphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-10(2)12-5-3-4-6-13(12)17-14-8-7-11(15)9-16-14/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEFEDZZYCGDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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